Selective Inhibition of JNK2 and JNK3 with Quantified Isoform Discrimination
The compound demonstrates a clear selectivity profile, potently inhibiting JNK2 and JNK3 while sparing JNK1 and p38α. This contrasts sharply with the comparator SP600125, which displays less selectivity between JNK1 and JNK3 under the same assay conditions .
| Evidence Dimension | Kinase Inhibition Potency (pIC50) |
|---|---|
| Target Compound Data | JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, JNK1 pIC50 < 5.0, p38α pIC50 < 4.8 |
| Comparator Or Baseline | SP600125: JNK1 pIC50 = 6.4, JNK3 pIC50 = 5.9 |
| Quantified Difference | JNK Inhibitor IX exhibits a >1.5 log unit difference in selectivity for JNK3 over JNK1, whereas SP600125 is more potent for JNK1 than JNK3. |
| Conditions | In vitro kinase inhibition assay; exact conditions as per primary literature [1]. |
Why This Matters
This quantified selectivity fingerprint is essential for researchers aiming to dissect JNK2/3-specific signaling pathways without confounding effects on JNK1 or p38α.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. View Source
